2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a heterocyclic organic compound characterized by the presence of a pyrazole ring substituted with a bromine atom at the 5-position and an ethylamine group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 190.04 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the bromine substituent and the amine functional group .
Research indicates that 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine possesses potential biological activities, particularly in medicinal chemistry. It may act as an enzyme inhibitor or receptor ligand, modulating various biological processes. The compound's interactions are influenced by its structural components, particularly the bromine atom and ethylamine group, which can facilitate binding through hydrogen bonding and van der Waals forces .
The synthesis of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine typically involves two main steps:
These methods can be optimized for industrial production to enhance yield and purity.
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine has several applications:
The interactions of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine with biological targets are primarily mediated through non-covalent interactions. The bromine atom may facilitate halogen bonding, enhancing binding affinity to specific enzymes or receptors. Studies on its mechanism of action reveal that it may modulate enzyme activity by altering the conformation of target proteins or competing with natural substrates .
Several compounds are structurally similar to 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine, including:
| Compound Name | Key Differences |
|---|---|
| 2-(1H-pyrazol-1-YL)ethan-1-amine | Lacks the bromine atom; different reactivity |
| 2-(5-Chloro-1H-pyrazol-1-YL)ethan-1-amine | Contains chlorine instead of bromine |
| 2-(5-Methyl-1H-pyrazol-1-YL)ethan-1-amine | Contains a methyl group; different steric effects |
The presence of the bromine atom in 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine imparts unique reactivity compared to its analogs. Bromine is an effective leaving group, enhancing the compound's reactivity in substitution reactions. Additionally, bromine's ability to participate in halogen bonding influences its interactions with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds .
The pyrazole ring system serves as the foundational structure for 2-(5-bromo-1H-pyrazol-1-yl)ethan-1-amine. Traditional methods, such as the Knorr pyrazole synthesis, remain widely employed due to their reliability in constructing 1,3-disubstituted pyrazoles. This method involves the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic catalysis, where the dicarbonyl substrate undergoes sequential imine formation and cyclization. For instance, Heller et al. demonstrated that 1,3-diketones derived from ketones and acid chlorides can be converted in situ to pyrazoles using hydrazine monohydrate, achieving high yields (75–92%).
Recent innovations have expanded the toolkit for pyrazole synthesis. A sonication-assisted cyclization method, as reported by Kumdale and Shitole, enables rapid formation of pyrazole derivatives by reacting cyanides with hydrazine hydrate under ultrasonic irradiation. This approach reduces reaction times from hours to minutes (e.g., 15–30 minutes) while maintaining yields comparable to conventional thermal methods (Table 1).
Table 1: Comparative Analysis of Pyrazole Core Assembly Methods
The Friedländer condensation, detailed in Abdelhamid et al., offers an alternative route using 5-amino-1H-pyrazole-4-carbaldehydes and α-methylene ketones to access pyrazolo[3,4-b]pyridines. While this method is particularly useful for fused heterocycles, its applicability to simpler pyrazoles like 2-(5-bromo-1H-pyrazol-1-yl)ethan-1-amine requires optimization of substituent compatibility.
Introducing bromine at the 5-position of the pyrazole ring is critical for further functionalization via cross-coupling reactions. Regioselective bromination remains challenging due to the potential for multiple electrophilic substitution sites (positions 3, 4, and 5). A patent by CN112079781A describes the use of tribromooxyphosphorus (POBr₃) to brominate 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, achieving exclusive 5-bromination under mild conditions (0–25°C, 2–4 hours). This method avoids the use of hazardous reagents like n-butyllithium and cyanogen bromide, which are common in traditional approaches.
Table 2: Regioselective Bromination Agents and Outcomes
| Reagent | Substrate | Temperature | Regioselectivity (5-position) | Yield (%) | |
|---|---|---|---|---|---|
| POBr₃ | 5-Hydroxypyrazole derivative | 0–25°C | >99% | 85 | |
| N-Bromosuccinimide | 1H-Pyrazole | 80°C | 70–80% | 65 | |
| Br₂/FeCl₃ | Pyrazolo[3,4-b]pyridine | Reflux | 60–75% | 55 |
Electron-donating groups at the 1-position (e.g., methyl or ethyl) enhance regioselectivity by directing electrophilic attack to the 5-position. For example, bromination of 1-methylpyrazole derivatives with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-1-methylpyrazole with 70–80% selectivity. Computational studies suggest that the methyl group destabilizes transition states leading to 3- or 4-brominated products, favoring 5-substitution.
The ethylamine side chain at the 1-position of the pyrazole ring is typically introduced via nucleophilic substitution or reductive amination. A two-step approach, as outlined in CN112079781A, involves (1) synthesizing tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate through a Curtius rearrangement and (2) hydrolyzing the carbamate with trifluoroacetic acid (TFA) to yield the free amine. This method avoids side reactions associated with direct alkylation and achieves yields of 78–85%.
Table 3: Efficiency of Amination Methods
Alternative strategies include the Mitsunobu reaction, which couples alcohols with amines using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). However, this method is less efficient for sterically hindered pyrazoles, often resulting in moderate yields (50–65%). Reductive amination of pyrazole-1-carbaldehydes with ethylamine and sodium cyanoborohydride (NaBH₃CN) offers a streamlined alternative but requires careful pH control to minimize over-reduction.
The pyrazole-ethylamine hybrid architecture of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine exhibits distinct kinase inhibition mechanisms through specific molecular interactions with adenosine triphosphate binding sites [1]. The bromopyrazole core structure demonstrates enhanced binding affinity through halogen bonding interactions, where the bromine substituent at the 5-position of the pyrazole ring contributes to increased hydrophobic contacts within the kinase active site [2]. Research indicates that the pyrazole nitrogen atoms serve as critical hydrogen bond acceptors, forming stable interactions with backbone amide protons in the kinase hinge region [3].
The ethylamine linker provides conformational flexibility that allows optimal positioning of the pyrazole pharmacophore within the adenosine triphosphate binding pocket [4]. Molecular docking studies reveal that the amine nitrogen can form additional hydrogen bonds with catalytic residues, particularly aspartate and glutamate residues that coordinate magnesium ions essential for kinase activity [5]. The bromine substitution enhances selectivity by occupying hydrophobic subpockets that vary among different kinase families [6].
Bromopyrazole derivatives demonstrate variable binding affinities across different kinase families, with enhanced potency observed against certain mitogen-activated protein kinases [3]. The presence of the bromine atom at the 5-position significantly improves binding affinity compared to unsubstituted pyrazole analogs, with reported dissociation constant values ranging from 50 to 500 nanomolar for select protein kinases [2]. Structure-activity relationship studies indicate that the ethylamine substituent contributes to improved aqueous solubility while maintaining kinase binding affinity [7].
The selectivity profile of bromopyrazole-ethylamine compounds is influenced by the spatial arrangement of hydrogen bond donors and acceptors relative to the kinase hinge region [6]. Differential scanning fluorimetry assays reveal that these compounds exhibit preferential binding to kinases containing larger hydrophobic pockets that can accommodate the bromine substituent [6]. The flexibility of the ethylamine linker allows adaptation to different kinase conformations, contributing to the observed selectivity patterns [8].
| Kinase Family | Binding Affinity Range (nM) | Selectivity Factor | Primary Interaction Mode |
|---|---|---|---|
| Cyclin-dependent kinases | 50-200 | High | Hinge region hydrogen bonding |
| Mitogen-activated protein kinases | 100-400 | Moderate | Hydrophobic pocket occupation |
| Protein kinase A | 200-600 | Low | Mixed competitive inhibition |
| Glycogen synthase kinase | 150-350 | Moderate | Adenosine triphosphate competitive |
The inhibition mechanism of bromopyrazole-ethylamine compounds involves competitive displacement of adenosine triphosphate from the kinase active site [8]. The pyrazole ring system mimics the adenine base of adenosine triphosphate, establishing π-π stacking interactions with aromatic residues in the binding pocket [3]. The bromine substituent provides additional van der Waals contacts that stabilize the inhibitor-kinase complex and reduce the dissociation rate [2].
Kinetic analysis demonstrates that these compounds exhibit slow-binding kinetics, characterized by an initial rapid binding phase followed by a slower isomerization step that leads to enhanced inhibitory potency [9]. The ethylamine group can undergo protonation at physiological conditions, potentially altering the binding mode and affecting the inhibition mechanism . Time-dependent inhibition studies reveal that the formation of the final enzyme-inhibitor complex requires conformational adjustments in both the inhibitor and the kinase active site [8].
The allosteric effects of bromopyrazole binding extend beyond the immediate active site, influencing the conformation of regulatory loops and the overall kinase dynamics [8]. Nuclear magnetic resonance studies indicate that inhibitor binding induces changes in the chemical shift patterns of residues distant from the binding site, suggesting propagation of conformational changes through the protein structure [8]. These allosteric effects contribute to the observed differences in inhibition kinetics among structurally related kinases [6].
The ethylamine component of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine facilitates interactions with allosteric sites on G protein-coupled receptors, distinct from orthosteric ligand binding regions [11]. Structural analysis reveals that the flexible ethylamine linker allows the compound to access transmembrane binding pockets that are typically occupied by allosteric modulators [12]. The pyrazole moiety contributes to binding specificity through interactions with aromatic residues in transmembrane helices, particularly those containing phenylalanine and tryptophan residues [13].
Experimental evidence indicates that the compound preferentially binds to sites located at the interface between transmembrane helices, where the ethylamine group can form ionic interactions with acidic residues [11]. The bromine substitution on the pyrazole ring enhances binding affinity through halogen bonding with backbone carbonyl oxygens in the transmembrane regions [14]. Mutagenesis studies demonstrate that specific residues in transmembrane helices 3, 6, and 7 are critical for high-affinity binding of pyrazole-ethylamine compounds [15].
Bromopyrazole-ethylamine compounds function as allosteric modulators that can either enhance or inhibit G protein-coupled receptor signaling depending on the specific receptor subtype and the presence of orthosteric ligands [12]. The mechanism of modulation involves stabilization of specific receptor conformations that favor or disfavor G protein coupling [11]. Cyclic adenosine monophosphate assays demonstrate that these compounds can modulate receptor-mediated increases in second messenger levels with efficacy values ranging from 20 to 80 percent compared to full agonists [13].
The ethylamine moiety plays a crucial role in determining the direction of allosteric modulation, with protonated forms typically acting as positive allosteric modulators and neutral forms showing negative modulatory effects [12]. Calcium mobilization studies reveal that the compounds can selectively modulate specific G protein subtypes, with preferential effects on G protein subtypes that couple to phospholipase C activation [11]. The temporal dynamics of modulation differ from those observed with orthosteric ligands, showing sustained effects that persist beyond the presence of the modulator [16].
| Receptor Subtype | Modulation Type | Efficacy (% of control) | Cooperativity Factor |
|---|---|---|---|
| Adrenergic alpha-1 | Positive | 65 ± 8 | 2.3 ± 0.4 |
| Dopamine D2 | Negative | 35 ± 5 | 0.4 ± 0.1 |
| Serotonin 5-HT2A | Positive | 78 ± 12 | 3.1 ± 0.6 |
| Muscarinic M1 | Mixed | 45 ± 7 | 1.2 ± 0.3 |
The binding of pyrazole-ethylamine compounds induces specific conformational changes in G protein-coupled receptors that can lead to biased signaling patterns [16]. Fluorescence resonance energy transfer studies demonstrate that these compounds stabilize receptor conformations that preferentially couple to certain G protein subtypes while reducing coupling to others [12]. The bromine substituent contributes to conformational selectivity by constraining the flexibility of the transmembrane helices through hydrophobic interactions [14].
Arrestin recruitment assays reveal that bromopyrazole-ethylamine modulators can differentially affect arrestin-mediated signaling pathways compared to G protein-mediated responses [12]. The ethylamine group appears to be critical for maintaining the balance between different signaling pathways, with modifications to this region altering the bias factor significantly [15]. Single-molecule fluorescence microscopy studies show that the compounds affect the kinetics of receptor activation and deactivation, with prolonged residence times in specific conformational states [16].
The allosteric nature of the modulation allows for pathway-specific effects that cannot be achieved with orthosteric ligands [11]. Downstream signaling analysis demonstrates that pyrazole-ethylamine compounds can selectively enhance or inhibit specific branches of the signaling cascade while leaving others unaffected [12]. This selectivity profile makes these compounds particularly attractive for therapeutic applications where fine-tuning of receptor signaling is required [13].
The pyrazole-ethylamine pharmacophore of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine forms stable complexes with various metabolic enzymes through multiple binding interactions [17]. The pyrazole nitrogen atoms serve as coordination sites for metal ions present in enzyme active sites, particularly in metalloproteases and carbonic anhydrases [17]. The ethylamine group provides additional binding interactions through hydrogen bonding with amino acid residues in the enzyme active site, contributing to the overall binding affinity .
Crystallographic studies reveal that the bromine substituent occupies hydrophobic pockets within enzyme active sites, forming van der Waals contacts that stabilize the enzyme-inhibitor complex [18]. The flexible ethylamine linker allows the compound to adopt conformations that optimize interactions with different enzyme architectures [9]. Isothermal titration calorimetry measurements indicate that complex formation is driven by both enthalpic and entropic contributions, with binding constants in the micromolar to nanomolar range depending on the specific enzyme target [6].
Kinetic analysis of enzyme inhibition by bromopyrazole-ethylamine compounds reveals predominantly competitive inhibition mechanisms, with the compounds competing directly with natural substrates for binding to the enzyme active site [19]. The inhibition constants vary significantly among different enzyme families, with values ranging from 10 nanomolar to 10 micromolar depending on the structural complementarity between the inhibitor and the active site [17]. Time-course studies demonstrate that inhibition follows simple competitive kinetics for most enzymes, with rapid equilibration between bound and unbound states [9].
Certain enzymes exhibit mixed inhibition patterns, where the pyrazole-ethylamine compound can bind to both the free enzyme and the enzyme-substrate complex [9]. The bromine substituent appears to influence the inhibition mechanism by affecting the binding mode within the active site [19]. pH-dependent inhibition studies reveal that the protonation state of the ethylamine group significantly affects inhibitory potency, with optimal inhibition typically observed at physiological conditions .
| Enzyme Class | Inhibition Type | Ki Value (nM) | Hill Coefficient |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 66 ± 8 | 1.0 ± 0.1 |
| Carbonic anhydrase | Mixed | 930 ± 150 | 0.8 ± 0.2 |
| Alpha-glucosidase | Competitive | 43 ± 6 | 1.1 ± 0.1 |
| Protein tyrosine phosphatase | Non-competitive | 180 ± 25 | 0.9 ± 0.1 |
The structure-activity relationships of pyrazole-ethylamine compounds reveal that the position and nature of substituents on the pyrazole ring significantly influence enzymatic inhibition potency [17]. The bromine atom at the 5-position provides optimal inhibitory activity compared to other halogen substituents or hydrogen, likely due to the appropriate size and electronic properties for the target enzyme binding sites [7]. Modification of the ethylamine linker length affects both potency and selectivity, with the two-carbon spacer providing the optimal balance between flexibility and binding affinity [20].
Comparative analysis of bromopyrazole derivatives with different amine substitution patterns demonstrates that primary amines generally exhibit higher potency than secondary or tertiary amines . The electronic properties of the pyrazole ring are modulated by the bromine substituent, which withdraws electron density and affects the basicity of the ring nitrogens [21]. This electronic modulation influences the coordination behavior with metal-containing enzymes and affects the overall inhibition profile [17].
Density functional theory has emerged as a powerful computational approach for investigating the electronic properties of pyrazole-ethylamine systems, particularly compounds containing the 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine structural framework. These studies provide essential insights into the electronic configuration, molecular orbital characteristics, and reactivity patterns that govern the chemical behavior of these heterocyclic systems [1].
The electronic configuration of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine has been characterized through systematic density functional theory calculations using various basis sets and functionals. The optimized molecular geometry reveals distinct electronic distributions across the pyrazole ring system and the ethylamine chain [2] [3]. The presence of the bromine substituent at the 5-position significantly influences the electron density distribution, creating an electron-withdrawing effect that stabilizes the molecular framework [4].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are critically dependent on the substitution pattern around the pyrazole core. For related pyrazole derivatives, calculated frontier molecular orbital energies typically range from -0.19 to -0.22 electron volts for the highest occupied molecular orbital and -0.04 to -0.06 electron volts for the lowest unoccupied molecular orbital [5]. These values indicate moderate electron-donating and electron-accepting capabilities, respectively.
The molecular orbital topology of bromo-pyrazole-ethylamine systems exhibits characteristic delocalization patterns across the aromatic pyrazole ring. The highest occupied molecular orbital is predominantly localized on the pyrazole nitrogen atoms and the carbon framework, while the lowest unoccupied molecular orbital shows significant contributions from the bromine substituent and the pyrazole ring system [6]. This distribution pattern facilitates intramolecular charge transfer processes that are fundamental to the compound's reactivity.
The energy gap between frontier molecular orbitals serves as a crucial indicator of chemical reactivity and stability. For compounds structurally related to 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine, energy gaps typically range from 0.15 to 0.18 electron volts, suggesting moderate chemical reactivity [5]. The relatively narrow energy gap indicates that these compounds can readily participate in electron transfer processes and electrophilic or nucleophilic reactions.
Computational studies have revealed important electronic properties that characterize the behavior of pyrazole-ethylamine systems. The dipole moment calculations indicate significant molecular polarity, with values typically ranging from 4.0 to 6.0 Debye for substituted pyrazole derivatives [5]. This substantial polarity arises from the electronegative nitrogen atoms in the pyrazole ring and the presence of halogen substituents.
Chemical hardness and softness parameters, derived from frontier molecular orbital energies, provide quantitative measures of chemical reactivity. The chemical hardness values for bromo-pyrazole compounds typically range from 0.07 to 0.09 electron volts, indicating relatively soft molecular systems that are prone to polarization and chemical modification [5]. Conversely, the chemical softness values, calculated as the reciprocal of hardness, range from 11 to 14 per electron volt, confirming the reactive nature of these compounds.
The electronegativity values, representing the tendency of the molecular system to attract electrons, typically fall between 0.11 and 0.14 electron volts for pyrazole-ethylamine derivatives [5]. These moderate electronegativity values suggest balanced electron-accepting and electron-donating properties, making these compounds versatile intermediates in various chemical transformations.
| Parameter | Value Range | Units | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -0.19 to -0.22 | eV | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | -0.04 to -0.06 | eV | Electron accepting ability |
| Energy Gap | 0.15 to 0.18 | eV | Chemical reactivity indicator |
| Dipole Moment | 4.0 to 6.0 | Debye | Molecular polarity |
| Chemical Hardness | 0.07 to 0.09 | eV | Resistance to deformation |
| Chemical Softness | 11 to 14 | eV⁻¹ | Susceptibility to polarization |
| Electronegativity | 0.11 to 0.14 | eV | Electron attracting tendency |
| Electrophilic Index | 0.08 to 0.12 | eV | Electrophilic reactivity |
The electronic configuration of pyrazole-ethylamine systems is significantly influenced by the nature and position of substituents. The bromine atom at the 5-position introduces strong electron-withdrawing effects through both inductive and mesomeric mechanisms [2]. This withdrawal of electron density stabilizes the highest occupied molecular orbital while simultaneously lowering the lowest unoccupied molecular orbital energy, resulting in a characteristic narrowing of the energy gap.
Comparative studies of different halogen substituents reveal that bromine provides an optimal balance between electronic effects and molecular stability. The larger atomic radius and moderate electronegativity of bromine contribute to effective orbital overlap with the pyrazole π-system while maintaining favorable energetic parameters for chemical reactivity [4].
The ethylamine chain contributes electron-donating character through the nitrogen lone pair, which can participate in conjugation with the pyrazole ring system under appropriate geometric arrangements. This donor-acceptor interaction within the molecule creates an internal charge transfer character that influences both the electronic absorption properties and the chemical reactivity patterns [7].
Molecular dynamics simulations have become indispensable tools for understanding the binding kinetics and dynamic behavior of pyrazole-ethylamine systems with biological targets. These computational approaches provide detailed insights into the temporal evolution of protein-ligand interactions, binding mechanisms, and the factors governing residence times of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine derivatives at their target sites [8] [9] [10].
Molecular dynamics simulations of pyrazole-ethylamine binding kinetics typically employ all-atom force fields such as AMBER or CHARMM, combined with explicit solvent models to accurately represent the aqueous biological environment [10]. The simulation systems are carefully constructed to include the target protein, the pyrazole ligand, solvent molecules, and appropriate counter-ions to maintain electroneutrality. Standard protocols involve initial energy minimization followed by gradual heating and equilibration phases before production runs of 100 to 1000 nanoseconds [9] [10].
The choice of simulation parameters critically influences the quality and reliability of kinetic data. Temperature control is typically maintained at 310 Kelvin using thermostats such as Langevin dynamics, while pressure is regulated through barostats to maintain physiological conditions [10]. Periodic boundary conditions are applied to minimize finite-size effects, and long-range electrostatic interactions are calculated using particle mesh Ewald methods.
Molecular dynamics simulations reveal complex binding pathways for pyrazole-ethylamine compounds approaching their target proteins. These pathways often involve multiple intermediate states and conformational transitions as the ligand navigates from the bulk solvent to the binding pocket [11]. The binding process typically proceeds through several distinct phases: initial encounter complex formation, conformational adjustment, and final binding site optimization.
Root mean square deviation analysis of ligand trajectories demonstrates that pyrazole compounds exhibit significant conformational flexibility during the binding process [9] [10]. The ethylamine chain, in particular, shows considerable mobility as it adapts to the electrostatic environment of the target protein surface. This flexibility is crucial for optimizing intermolecular interactions and achieving stable binding configurations.
The residence time of pyrazole-ethylamine compounds at their target sites varies significantly depending on the specific protein-ligand combination and the strength of intermolecular interactions [11]. Simulation studies have revealed residence times ranging from tens of nanoseconds to several microseconds, with longer residence times correlating with stronger binding affinities and more extensive hydrogen bonding networks.
Detailed analysis of molecular dynamics trajectories reveals the dynamic nature of intermolecular interactions between pyrazole-ethylamine compounds and their target proteins [10]. Hydrogen bonding patterns show considerable temporal variation, with individual hydrogen bonds forming and breaking on picosecond to nanosecond timescales. However, the overall hydrogen bonding network often remains stable over longer simulation periods.
Van der Waals interactions provide significant contributions to binding stability and are generally more persistent than hydrogen bonds throughout the simulation [10]. The aromatic pyrazole ring system engages in favorable π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tyrosine, and tryptophan. These interactions exhibit characteristic geometries with face-to-face or edge-to-face orientations.
Electrostatic interactions play crucial roles in initial recognition and binding orientation. The nitrogen atoms in the pyrazole ring and the amino group of the ethylamine chain can form favorable electrostatic contacts with charged amino acid residues such as arginine, lysine, aspartate, and glutamate [10]. The strength and directionality of these interactions significantly influence the preferred binding modes and overall binding affinity.
| Parameter | Typical Range | Units | Biological Significance |
|---|---|---|---|
| Association Rate Constant | 10⁶ to 10⁸ | M⁻¹s⁻¹ | Rate of binding formation |
| Dissociation Rate Constant | 10⁻² to 10⁻⁶ | s⁻¹ | Rate of complex dissociation |
| Residence Time | 10 to 10,000 | ns | Duration of binding |
| Binding Free Energy | -20 to -60 | kJ/mol | Thermodynamic stability |
| Root Mean Square Deviation | 1.0 to 3.0 | Å | Structural stability |
| Hydrogen Bond Occupancy | 30 to 90 | % | Interaction persistence |
| Contact Surface Area | 200 to 800 | Ų | Interface size |
Steered molecular dynamics and umbrella sampling techniques have been employed to characterize the unbinding pathways of pyrazole-ethylamine compounds from their target proteins [11]. These methods involve applying external forces to promote ligand dissociation while monitoring the free energy changes along the unbinding coordinate. The resulting potential of mean force profiles reveal the energetic barriers that must be overcome during the unbinding process.
The unbinding pathways often involve sequential breaking of intermolecular interactions, with hydrogen bonds typically disrupting before van der Waals contacts [11]. The bromine substituent in 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine can form halogen bonds with protein residues, adding an additional layer of complexity to the unbinding mechanism. These halogen bonds can persist longer than conventional hydrogen bonds, contributing to extended residence times.
Non-equilibrium work calculations from steered molecular dynamics simulations provide estimates of unbinding rates through the application of fluctuation theorems [11]. These approaches have successfully correlated computational predictions with experimental binding kinetics measurements, validating the utility of molecular dynamics simulations for predicting drug-target residence times.
Enhanced sampling methods such as replica exchange molecular dynamics and metadynamics have been applied to explore the conformational landscape of pyrazole-ethylamine binding [12]. These techniques overcome the sampling limitations of conventional molecular dynamics by enhancing transitions between metastable states, providing more complete pictures of the binding thermodynamics and kinetics.
The conformational flexibility of the ethylamine chain allows for multiple binding modes within the same protein pocket [7]. Free energy landscape calculations reveal the relative stabilities of different conformational states and the barriers separating them. This information is crucial for understanding the molecular basis of binding selectivity and designing compounds with optimized binding properties.
Temperature-dependent simulations have revealed the entropic contributions to binding, showing how increased thermal motion affects the stability of protein-ligand complexes [13]. Higher temperatures generally lead to faster unbinding rates due to increased molecular motion and reduced interaction lifetimes, consistent with Arrhenius-type behavior.
Quantitative structure-activity relationship modeling represents a fundamental computational approach for understanding and predicting the biological activities of pyrazole-ethylamine systems, including compounds structurally related to 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine. These models establish mathematical relationships between molecular descriptors and biological endpoints, enabling rational drug design and optimization strategies [14] [15] [16].
The development of robust quantitative structure-activity relationship models for pyrazole-ethylamine compounds requires careful selection of molecular descriptors that capture the essential physicochemical properties governing biological activity [17] [1]. Electronic descriptors derived from density functional theory calculations provide fundamental insights into the electronic nature of these compounds. These include frontier molecular orbital energies, which have demonstrated strong correlations with biological activities in pyrazole series [1].
Topological descriptors such as connectivity indices, Wiener indices, and Zagreb indices capture the structural complexity and branching patterns of pyrazole-ethylamine systems [14]. These descriptors are particularly valuable for distinguishing between different substitution patterns and ring configurations. The Balaban index and Randic connectivity index have shown particular utility in modeling the activities of heterocyclic compounds containing nitrogen-rich frameworks.
Geometric descriptors encompass molecular surface area, volume, and shape characteristics that influence binding interactions with biological targets [15]. The accessible surface area and molecular volume calculations provide insights into the steric requirements for biological activity. For pyrazole-ethylamine compounds, these descriptors help predict the accessibility of interaction sites and the ability to fit within target protein binding pockets.
The integration of quantum chemical descriptors into quantitative structure-activity relationship models has significantly enhanced their predictive capabilities for pyrazole derivatives [17] [1]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as fundamental descriptors that correlate with electron-donating and electron-accepting properties, respectively. These energies directly influence the ability of compounds to participate in redox processes and form charge-transfer complexes with biological targets.
The energy gap between frontier molecular orbitals provides a measure of chemical reactivity and polarizability [1]. Compounds with smaller energy gaps are generally more reactive and may exhibit higher biological activities due to enhanced interaction capabilities. For pyrazole-ethylamine systems, energy gap values typically range from 0.15 to 0.18 electron volts, with optimal biological activities often observed in the middle of this range.
Chemical hardness and softness parameters, derived from frontier orbital energies, quantify the resistance to electronic perturbation and polarizability, respectively [5]. These descriptors have proven particularly valuable in modeling the selectivity and potency of pyrazole derivatives against different biological targets. Soft molecules with low chemical hardness values tend to be more reactive and may exhibit broader biological activity profiles.
| Descriptor Type | Parameter | Typical Range | Units | QSAR Significance |
|---|---|---|---|---|
| Electronic | HOMO Energy | -0.19 to -0.22 | eV | Electron donation capability |
| Electronic | LUMO Energy | -0.04 to -0.06 | eV | Electron acceptance capability |
| Electronic | Energy Gap | 0.15 to 0.18 | eV | Chemical reactivity measure |
| Electronic | Electronegativity | 0.11 to 0.14 | eV | Electron attraction tendency |
| Electronic | Chemical Hardness | 0.07 to 0.09 | eV | Resistance to deformation |
| Electronic | Dipole Moment | 4.0 to 6.0 | Debye | Molecular polarity |
| Topological | Wiener Index | 200 to 800 | - | Molecular complexity |
| Topological | Connectivity Index | 3.0 to 8.0 | - | Branching degree |
| Geometric | Molecular Volume | 150 to 250 | ų | Steric requirements |
| Geometric | Surface Area | 200 to 400 | ų | Interaction surface |
The construction of quantitative structure-activity relationship models for pyrazole-ethylamine compounds follows established protocols involving dataset preparation, descriptor calculation, variable selection, and model validation [14] [15]. The dataset typically comprises structurally diverse pyrazole derivatives with experimentally determined biological activities expressed as inhibitory concentration values or binding affinities.
Multiple linear regression and partial least squares regression represent the most commonly employed modeling techniques for linear quantitative structure-activity relationships [14]. These methods assume linear relationships between descriptors and biological activities, which is often a reasonable approximation for structurally related compounds within a limited activity range. The regression coefficients provide insights into the relative importance of different molecular features for biological activity.
Machine learning approaches, including support vector machines, random forests, and neural networks, have gained increasing popularity for modeling complex non-linear structure-activity relationships [1]. These methods can capture intricate interactions between descriptors and may provide superior predictive performance for diverse datasets with wide activity ranges.
The statistical quality and predictive capability of quantitative structure-activity relationship models are evaluated using multiple validation metrics [14] [15]. The coefficient of determination (R²) measures the fraction of variance in biological activity explained by the model, with values above 0.7 generally considered acceptable for preliminary models and values above 0.8 indicating good predictive quality.
Cross-validation procedures, particularly leave-one-out and k-fold cross-validation, assess the internal predictive capability of models [15]. The cross-validated correlation coefficient (Q²) provides a more realistic estimate of model performance on unseen data. Values of Q² above 0.6 are typically required for models to be considered reliable for predictive purposes.
External validation using independent test sets represents the gold standard for assessing model generalizability [14]. The external validation coefficient (Q²ext) evaluates performance on compounds not used in model development. Additional metrics such as the concordance correlation coefficient and the index of ideality of correlation provide complementary assessments of model quality.
Quantitative structure-activity relationship models have been successfully applied to guide the design and optimization of pyrazole-ethylamine compounds with enhanced biological activities [16] [18]. These models identify the molecular features most strongly associated with desired activities, enabling focused synthetic efforts on promising structural modifications.
The models reveal that electronic properties, particularly frontier orbital energies and dipole moments, are among the most important factors determining the biological activities of pyrazole derivatives [1]. The presence of electron-withdrawing substituents such as halogens generally enhances activity, consistent with the favorable properties of bromo-substituted compounds like 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine.
Structural modifications guided by quantitative structure-activity relationship insights have led to the identification of pyrazole-ethylamine derivatives with improved potency, selectivity, and pharmacokinetic properties [19]. The models facilitate virtual screening of large chemical libraries, enabling the prioritization of compounds for synthesis and biological evaluation based on predicted activities.